

Unveiling the Structure of 2-(4-heptylphenyl)-1,3thiazolidine: A Technical Guide

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Compound of Interest

Compound Name: 2-(4-heptylphenyl)-1,3-thiazolidine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of the novel compound **2-(4-heptylphenyl)-1,3-thiazolidine**. This document outlines a putative synthetic route, detailed experimental protocols for characterization, and a summary of expected analytical data. The information presented herein is foundational for researchers engaged in the exploration of new chemical entities within drug discovery and development.

Chemical Identity and Properties

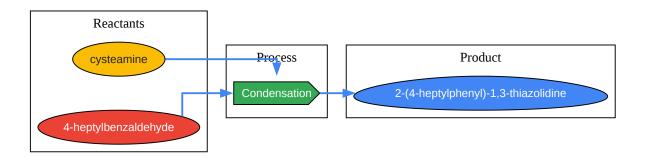
2-(4-heptylphenyl)-1,3-thiazolidine is a heterocyclic compound featuring a thiazolidine ring substituted at the second position with a 4-heptylphenyl group. The fundamental properties of this molecule are summarized below.

Property	Value
Molecular Formula	C16H25NS
Molecular Weight	263.45 g/mol
CAS Number	Not available

Synthesis and Reaction Pathway



The synthesis of **2-(4-heptylphenyl)-1,3-thiazolidine** can be achieved via a condensation reaction between 4-heptylbenzaldehyde and cysteamine. This established method for forming **1,3-thiazolidine** derivatives is efficient and proceeds under mild conditions.[1]



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Figure 1: Synthetic workflow for **2-(4-heptylphenyl)-1,3-thiazolidine**.

Experimental Protocol: Synthesis

- Reaction Setup: To a solution of 4-heptylbenzaldehyde (1.0 eq) in ethanol, add cysteamine hydrochloride (1.1 eq) and triethylamine (1.2 eq).
- Reaction Conditions: Stir the mixture at room temperature for 12-24 hours.
- Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
- Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
 Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
 Purify the crude product by column chromatography on silica gel to yield 2-(4-heptylphenyl)-1,3-thiazolidine.

Structural Elucidation



The definitive structure of the synthesized compound is established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The expected ¹H and ¹³C NMR chemical shifts for **2-(4-heptylphenyl)-1,3-thiazolidine** are tabulated below.

¹H NMR	Expected Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Aromatic	7.2 - 7.4	m	4H	Ar-H
Methine	5.5 - 5.7	S	1H	N-CH-S
Methylene	3.0 - 3.4	m	4H	N-CH ₂ -CH ₂ -S
Heptyl Chain	0.8 - 2.7	m	15H	-C7H15
Amine	1.5 - 2.5	br s	1H	N-H

¹³ C NMR	Expected Chemical Shift (ppm)	Assignment
Aromatic	125 - 145	Ar-C
Methine	65 - 75	N-CH-S
Methylene	30 - 55	N-CH ₂ -CH ₂ -S
Heptyl Chain	14 - 36	-C7H15

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For **2-(4-heptylphenyl)-1,3-thiazolidine**, the expected molecular ion peak and key fragments are listed.



Technique	Expected m/z	Assignment
Electrospray Ionization (ESI)	264.1784	[M+H]+
286.1603	[M+Na] ⁺	

Infrared (IR) Spectroscopy

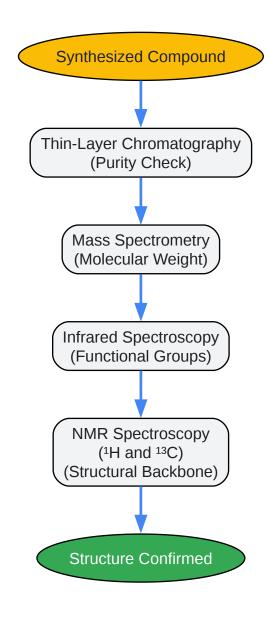
IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for **2-(4-heptylphenyl)-1,3-thiazolidine** are predicted as follows.

Functional Group	Expected Wavenumber (cm ⁻¹)
N-H Stretch	3100 - 3400
C-H Stretch (Aromatic)	3000 - 3100
C-H Stretch (Aliphatic)	2850 - 2960
C=C Stretch (Aromatic)	1450 - 1600
C-N Stretch	1180 - 1360

Characterization Workflow

The process for confirming the structure of **2-(4-heptylphenyl)-1,3-thiazolidine** follows a logical progression of analytical techniques.





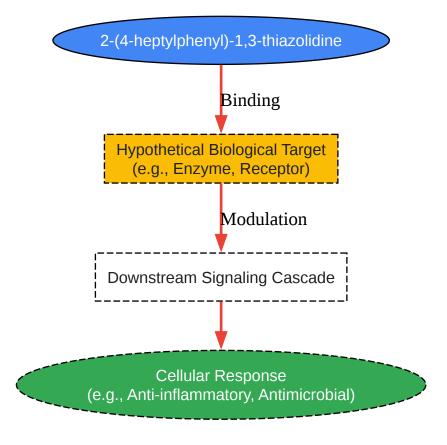
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Figure 2: Workflow for the structural characterization of 2-(4-heptylphenyl)-1,3-thiazolidine.

Potential Biological Significance

Thiazolidine and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] The introduction of a lipophilic 4-heptylphenyl substituent may influence the compound's pharmacokinetic and pharmacodynamic properties. Further investigation into the biological activity of **2-(4-heptylphenyl)-1,3-thiazolidine** is warranted.





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Figure 3: Hypothetical signaling pathway for 2-(4-heptylphenyl)-1,3-thiazolidine.

This document serves as a foundational resource for the synthesis and structural elucidation of **2-(4-heptylphenyl)-1,3-thiazolidine**. The provided protocols and expected data are based on established chemical principles and data from analogous compounds. Experimental validation is required to confirm these findings.

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References

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- 2. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
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